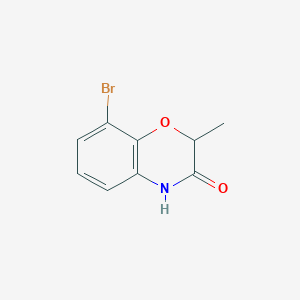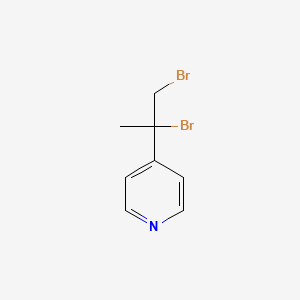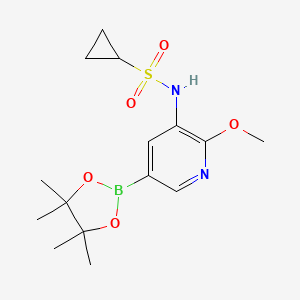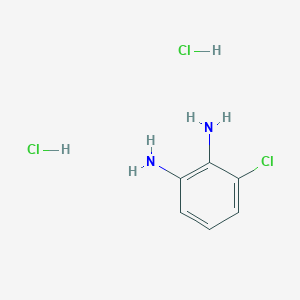
3-Chloro-benzene-1,2-diamine dihydrochloride
Vue d'ensemble
Description
3-Chloro-benzene-1,2-diamine dihydrochloride is an aromatic diamine compound with the CAS Number: 59497-19-7 . It has a molecular weight of 215.51 and its IUPAC name is 3-chlorobenzene-1,2-diamine dihydrochloride . It appears as a light red solid .
Molecular Structure Analysis
The Inchi Code for 3-Chloro-benzene-1,2-diamine dihydrochloride is 1S/C6H7ClN2.2ClH/c7-4-2-1-3-5 (8)6 (4)9;;/h1-3H,8-9H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Chloro-benzene-1,2-diamine dihydrochloride is a light red solid . Its molecular weight is 215.51 . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Fluorescent Receptor for Metal Ion Detection
The structural analog of 3-Chloro-benzene-1,2-diamine, when combined with other compounds, has been employed in the development of a fluorescent receptor capable of dual Ni2+ and Cu2+ ion detection. This chemosensor utilizes the fluorescence-quenching capabilities of the benzene-1,2-diamine structure for sensitive and selective multianalyte detection, with potential applications in environmental monitoring and health safety (Pawar et al., 2015).
Advanced Polymeric Materials
Derivatives of 3-Chloro-benzene-1,2-diamine have been utilized in the synthesis of organosoluble and thermally stable polyimides, showcasing high thermal stability and good solubility in common organic solvents. These polymers form part of advanced materials with applications in electronics, aerospace, and as coatings, offering enhanced mechanical and thermal properties (Liu et al., 2005).
Antibacterial and Antifungal Agents
Compounds derived from benzene-1,2-diamine, similar to 3-Chloro-benzene-1,2-diamine, have shown significant potential as bases for antibacterial and antifungal agents. These compounds, when complexed with metals, exhibit increased biological activity against various microbial species, suggesting their utility in developing new antimicrobial therapies (Khalid et al., 2020).
Asymmetric Synthesis and Catalysis
Research into the reaction of aromatic dialdehydes with enantiopure 1,2-diamines has provided a route to enantiopure tricyclic amidines. This method, involving compounds structurally related to 3-Chloro-benzene-1,2-diamine, facilitates the synthesis of complex organic molecules with potential pharmaceutical applications, demonstrating the role of these diamines in asymmetric synthesis and catalysis (Braddock et al., 2010).
Propriétés
IUPAC Name |
3-chlorobenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFXRLXRNYSJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-benzene-1,2-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



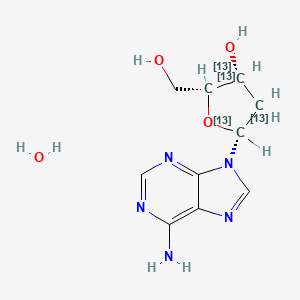
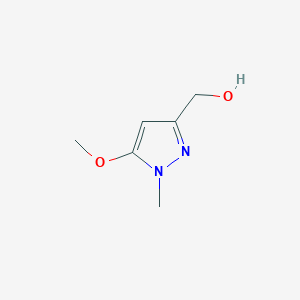

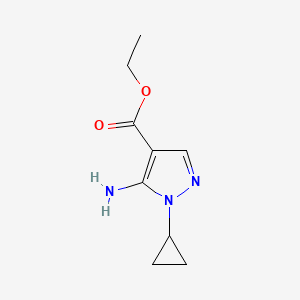
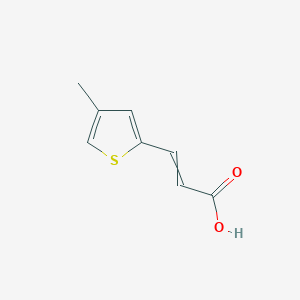

![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)
![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)
![N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1456454.png)
![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)
![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)
